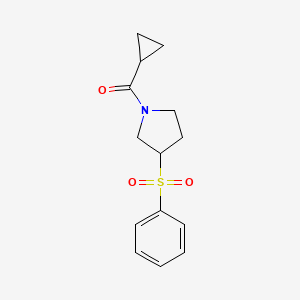

Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c16-14(11-6-7-11)15-9-8-13(10-15)19(17,18)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMOBISSCLRUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further studies in inflammatory disease treatment.

- Analgesic Effects : The compound may also possess analgesic properties, which can be beneficial in pain management therapies.

The biological activity of cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is being explored through various assays:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders .

- Cell Viability Studies : Preliminary studies using MTT assays have been conducted to evaluate its cytotoxicity against cancer cell lines, suggesting it may have anticancer potential .

Organic Synthesis

In organic chemistry, cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Synthetic Methods

The synthesis of cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : This involves the reaction of appropriate precursors under controlled conditions to form the desired cyclic structure.

- Oxidation and Reduction Processes : Various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are utilized to modify functional groups effectively.

Case Studies and Research Findings

Several studies have highlighted the applications of cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific metabolic enzymes linked to obesity and diabetes, suggesting its potential role in treating these conditions .

- Cytotoxicity Assessment : Research involving MTT assays revealed that modifications to the pyrrolidine ring could enhance the cytotoxic effects on cancer cell lines, indicating pathways for drug development in oncology .

Mecanismo De Acción

The mechanism of action of Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, highlighting differences in substituents, molecular properties, and synthetic accessibility:

Structural and Functional Analysis

- Electron-Withdrawing vs. Lipophilic Groups : The phenylsulfonyl group in the target compound contrasts with lipophilic substituents like tert-butyl (in ) or trifluoropropyl (in ). Sulfonyl groups improve solubility and hydrogen-bonding capacity, whereas bulky alkyl/aryl groups enhance membrane permeability but may reduce metabolic stability .

- Heterocyclic Extensions : Compounds with fused heterocycles (e.g., purine-pyrimidine in or triazolo-pyrazine in ) are structurally complex and likely target nucleotide-binding domains. The target compound’s simpler pyrrolidine scaffold may prioritize synthetic accessibility over specificity .

- The phenylsulfonyl group’s electronic effects might mitigate such issues in the target compound by directing reaction pathways .

Actividad Biológica

Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a cyclopropyl group, a pyrrolidine ring, and a phenylsulfonyl moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The presence of the cyclopropyl group adds rigidity to the structure, while the phenylsulfonyl group enhances solubility and stability.

Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Provides rigidity and potential reactivity |

| Pyrrolidine Ring | A five-membered nitrogen heterocycle |

| Phenylsulfonyl Moiety | Enhances solubility and stability |

Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone exhibits various biological activities attributed to its interaction with specific molecular targets. Similar compounds have been studied for their effects on:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes involved in critical pathways, such as Janus Kinase (JAK) pathways .

- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

- Antibacterial Properties : The phenylsulfonamide structure is known for its antibacterial activity, which may extend to this compound.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that pyrrolidine derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's three-dimensional structure was crucial for its interaction with protein binding sites, enhancing its biological activity compared to flat compounds .

- SAR Studies : Structure-Activity Relationship (SAR) studies on related compounds have revealed that modifications in the pyrrolidine ring can lead to improved potency and metabolic stability. These findings help in optimizing compounds for better therapeutic efficacy .

- Enzyme Interaction Profiles : Research indicates that similar compounds may interact with multiple biological targets, enhancing their therapeutic potential across various disease models.

Therapeutic Applications

The unique structural attributes of Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone suggest several potential therapeutic applications:

- Cancer Therapy : Due to its cytotoxic properties, it may serve as a candidate for developing new anticancer drugs.

- Inflammatory Diseases : Its ability to inhibit specific enzymes could be beneficial in treating conditions characterized by excessive inflammation.

- Infectious Diseases : The antibacterial properties associated with sulfonamide structures may provide avenues for developing new antibiotics.

Q & A

Q. What synthetic methodologies are effective for preparing Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and how can yield/purity be optimized?

- Methodological Answer : A multi-step synthesis involving [3+2] cycloaddition and functional group modifications is commonly employed. For example, pyrrolidine intermediates can be synthesized via acid-catalyzed cycloaddition of vinyl sulfones with amines, followed by sulfonyl group introduction and cyclopropane coupling (Scheme 2 in ). Key steps include:

- Chiral resolution : Supercritical fluid chromatography (SFC) ensures enantiomeric purity of intermediates .

- Deprotection strategies : Global deprotection using HCl/MeOH preserves the sulfonyl and cyclopropane groups .

- Yield optimization : Stepwise monitoring via LC-MS and minimizing side reactions (e.g., over-oxidation) improve purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns cyclopropane protons (δ ~1.0–1.5 ppm) and sulfonyl/pyrrolidine groups (δ ~3.0–4.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₆H₁₈N₂O₃S requires m/z 318.1048) .

- X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry (e.g., CCDC 1896035 in ).

- Table : Key molecular properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone |

Q. What biological activities have been reported, and how are they assayed?

- Methodological Answer :

- Anticancer assays : In vitro cytotoxicity against cancer cell lines (e.g., MTT assay) with IC₅₀ values <10 µM .

- Enzyme inhibition : RORγt inverse agonism measured via luciferase reporter assays (EC₅₀ ~50 nM) .

- Selectivity profiling : Cross-screening against related receptors (e.g., PXR, LXRα) identifies off-target effects .

Advanced Research Questions

Q. How do structural modifications of the pyrrolidine ring impact pharmacological activity?

- Methodological Answer :

- Sulfonyl group positioning : Meta-substitution on the phenylsulfonyl group enhances RORγt binding affinity (ΔΔG = -2.3 kcal/mol) .

- Cyclopropane rigidity : Retains conformational restraint, improving target engagement (SAR studies in ).

- Chiral centers : (S)-pyrrolidine configuration increases potency 10-fold compared to (R)-isomers .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and ligand concentrations.

- Metabolic stability : Evaluate hepatic microsomal stability (e.g., t₁/₂ in mouse liver microsomes) to rule out false negatives .

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if IC₅₀ values conflict .

Q. What computational strategies predict binding modes and selectivity of this compound?

- Methodological Answer :

- Docking studies : Glide/SP docking into RORγt ligand-binding domain (PDB: 6QNO) identifies key hydrophobic interactions with Trp317 and Phe377 .

- MD simulations : 100-ns simulations assess stability of sulfonyl group hydrogen bonds with Arg367 .

- Free energy calculations : MM-GBSA predicts ΔGbinding within ±1 kcal/mol of experimental values .

Q. How is crystallographic data utilized to resolve ambiguous stereochemistry?

- Methodological Answer :

- Data collection : High-resolution (<1.0 Å) synchrotron data reduces ambiguity in electron density maps .

- SHELXL refinement : Anisotropic displacement parameters refine cyclopropane and sulfonyl group orientations .

- Twinned data : Use TWINLAW to correct for pseudo-merohedral twinning in polar space groups .

Contradictions and Validation

- Synthesis yield variability : reports 55% yield for cycloaddition steps, while other methods (e.g., DAST fluorination) achieve 77% . Variability arises from solvent choice (ClCH₂CH₂Cl vs. CH₂Cl₂) and reaction monitoring.

- Biological selectivity : While RORγt potency is consistent, off-target effects on LXRs vary due to assay conditions (e.g., co-activator recruitment assays vs. full-length receptor systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.